molecular formula C21H14ClN3O3S B2365225 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 941917-06-2

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2365225
CAS No.: 941917-06-2
M. Wt: 423.87
InChI Key: FYDQKUFVGBYLEA-LNVKXUELSA-N
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Description

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14ClN3O3S and its molecular weight is 423.87. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, a novel compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a pyrrolidine derivative. Its chemical formula is represented as:

C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the propynyl group via alkylation.
  • Coupling with the pyrrolidine derivative to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds similar to our target have demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 and A549 cells. In vitro assays showed that at concentrations ranging from 1 to 4 μM, these compounds induced apoptosis and cell cycle arrest, suggesting that this compound may exhibit similar effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with structural similarities have been shown to decrease levels of IL-6 and TNF-α, indicating a potential anti-inflammatory action .
  • Cell Migration Inhibition : Studies suggest that these compounds can hinder cell migration, a critical factor in cancer metastasis .

Antimicrobial Activity

Preliminary evaluations indicate that benzothiazole derivatives possess antimicrobial properties. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 µg/mL against various pathogens, suggesting that our target compound may also exhibit potent antimicrobial activity .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant anticancer activity in A431 and A549 cells with IC50 values comparable to established chemotherapeutics .
Study BReported antimicrobial efficacy against Staphylococcus aureus with MIC values indicating strong activity .
Study CInvestigated anti-inflammatory effects showing reduced cytokine production in treated cells .

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDQKUFVGBYLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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